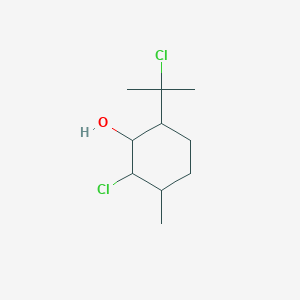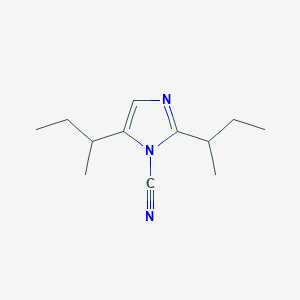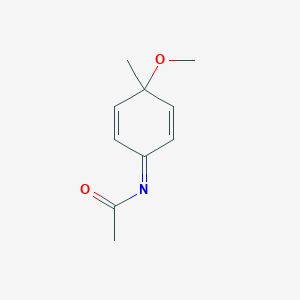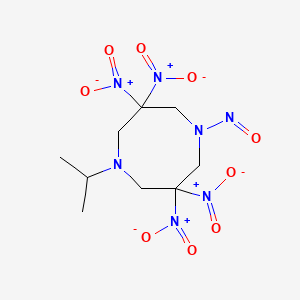
3,3,7,7-Tetranitro-1-nitroso-5-(propan-2-yl)-1,5-diazocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetranitro-1-nitroso-5-(propan-2-yl)-1,5-diazocane is a complex organic compound characterized by its multiple nitro and nitroso functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetranitro-1-nitroso-5-(propan-2-yl)-1,5-diazocane likely involves multiple steps, including nitration and nitrosation reactions. Typical reagents for these reactions include nitric acid and nitrous acid, often in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds would require careful control of reaction conditions to ensure safety and yield. This might involve continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more highly oxidized derivatives.
Reduction: Reduction reactions could convert the nitro groups to amines.
Substitution: The nitro and nitroso groups may participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction might yield amine derivatives, while substitution could produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
3,3,7,7-Tetranitro-1-nitroso-5-(propan-2-yl)-1,5-diazocane could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic properties or as a drug precursor.
Industry: Used in the development of advanced materials or as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, its reactivity would be influenced by the electronic and steric effects of its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3,3,7,7-Tetranitro-1,5-diazocane: Lacks the nitroso group, potentially altering its reactivity and applications.
1,5-Diazocane derivatives: Various derivatives with different substituents can provide insights into the unique properties of 3,3,7,7-Tetranitro-1-nitroso-5-(propan-2-yl)-1,5-diazocane.
Uniqueness
The presence of both nitro and nitroso groups in this compound makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Propiedades
Número CAS |
88538-42-5 |
|---|---|
Fórmula molecular |
C9H15N7O9 |
Peso molecular |
365.26 g/mol |
Nombre IUPAC |
3,3,7,7-tetranitro-1-nitroso-5-propan-2-yl-1,5-diazocane |
InChI |
InChI=1S/C9H15N7O9/c1-7(2)11-3-8(13(18)19,14(20)21)5-12(10-17)6-9(4-11,15(22)23)16(24)25/h7H,3-6H2,1-2H3 |
Clave InChI |
MLLSCYPOIKHTPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(CN(CC(C1)([N+](=O)[O-])[N+](=O)[O-])N=O)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



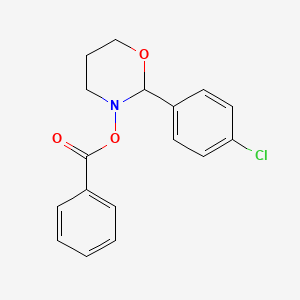

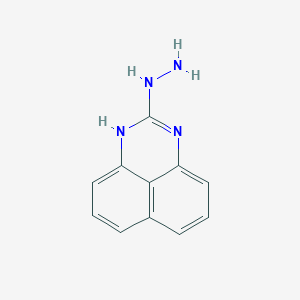

![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)

![2,5-Bis[(propan-2-yl)oxy]oxolane](/img/structure/B14380571.png)
![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)
